

Impact of humidity on the stability and performance of lactose monohydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Lactose(Monohydrate)

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Technical Support Center: Lactose Monohydrate

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of humidity on the stability and performance of lactose monohydrate.

Frequently Asked Questions (FAQs)

Q1: What is the primary impact of humidity on lactose monohydrate?

A1: Humidity can significantly affect the physical and chemical properties of lactose monohydrate. The primary impacts include changes in powder flowability, caking, and the potential for crystalline form changes, particularly if amorphous lactose is present.^{[1][2]} Pure α-lactose monohydrate is relatively stable at ambient temperatures and up to moderate relative humidity (RH).^[3] However, issues can arise at very high humidity levels or if the lactose contains amorphous content.^{[3][4]}

Q2: How does relative humidity (RH) affect the flowability of lactose monohydrate powder?

A2: The flowability of lactose monohydrate is optimized between 30% and 50% RH.^[1] Below this range, electrostatic charges can build up, leading to increased cohesion and reduced flowability.^[1] Above this range, moisture absorption can lead to the formation of liquid bridges between particles, also increasing cohesion and hindering flow.^{[1][5]}

Q3: What causes caking in lactose monohydrate, and how is it related to humidity?

A3: Caking is the formation of lumps or aggregates in a powder. In lactose monohydrate, caking is primarily caused by moisture uptake at elevated relative humidity. This moisture can lead to the formation of solid bridges between particles. The presence of amorphous lactose significantly increases the tendency for caking, as it is more hygroscopic than the crystalline form.[\[3\]](#)[\[6\]](#)

Q4: Can humidity induce changes in the crystalline form of lactose monohydrate?

A4: While α -lactose monohydrate is the most stable crystalline form, high humidity can induce changes, especially if amorphous lactose is present. Amorphous lactose is thermodynamically unstable and can crystallize into α -lactose monohydrate in the presence of moisture.[\[3\]](#)[\[4\]](#) This crystallization process can alter the physical properties of the powder. Additionally, under high-stress conditions of high temperature and humidity, some conversion between anomers (α - and β -lactose) may occur, although α -lactose monohydrate is generally stable.[\[7\]](#)

Q5: What is the role of amorphous content in the humidity-related issues of lactose monohydrate?

A5: Amorphous lactose is highly hygroscopic and physically unstable.[\[3\]](#)[\[4\]](#) Even small amounts of amorphous content, which can be introduced during processing like milling or spray-drying, can significantly increase moisture sorption, leading to caking, reduced flowability, and potential crystallization.[\[3\]](#)[\[8\]](#)[\[9\]](#)

Q6: How does humidity affect the dissolution rate of lactose monohydrate?

A6: The dissolution rate of lactose monohydrate can be influenced by humidity-induced changes. For instance, caking can reduce the effective surface area available for dissolution, thereby slowing down the rate. Conversely, the presence of more soluble anhydrous or amorphous forms, which can be affected by humidity, will have a faster dissolution rate compared to the monohydrate form.[\[10\]](#)

Q7: Can high humidity lead to chemical degradation of lactose monohydrate?

A7: Yes, high humidity, especially in combination with elevated temperatures and the presence of amines (e.g., from active pharmaceutical ingredients), can promote the Maillard reaction.

This is a chemical reaction between the reducing sugar (lactose) and an amino group, leading to discoloration (browning) and the formation of degradation products.[11][12]

Troubleshooting Guides

Issue 1: Poor Powder Flowability

Symptom	Possible Cause	Troubleshooting Steps
Powder clumping, sticking to surfaces, inconsistent flow from hoppers.	Low Humidity (<30% RH): Increased electrostatic charges.	1. Increase the relative humidity of the processing environment to be within the optimal range of 30-50% RH. [1]2. Consider the use of flow aids or anti-static agents if humidity control is not feasible.
High Humidity (>50% RH): Moisture absorption and formation of capillary bridges. [1]	1. Decrease the relative humidity of the processing environment to the optimal 30-50% RH range.[1]2. Ensure lactose monohydrate is stored in well-sealed containers with desiccants.[13]3. Dry the lactose monohydrate to remove excess moisture before use.	

Issue 2: Caking During Storage

Symptom	Possible Cause	Troubleshooting Steps
Formation of hard lumps or aggregates in the powder upon storage.	High Storage Humidity: Moisture absorption leading to the formation of solid bridges between particles.[3]	1. Store lactose monohydrate in a controlled environment with RH below 65%. [13] 2. Use packaging with a high moisture barrier. [13] 3. If caking has occurred, gentle milling or sieving may be used to break up the agglomerates, but the underlying cause should be addressed.
Presence of Amorphous Content: Amorphous lactose is highly hygroscopic and prone to caking.[3]	1. Source lactose monohydrate with low or no amorphous content.2. Characterize incoming material for amorphous content using techniques like Dynamic Vapor Sorption (DVS) or Powder X-ray Diffraction (PXRD). [14] [15] 3. Condition the material at a controlled humidity to induce crystallization of the amorphous content before formulation. [16]	

Issue 3: Inconsistent Dissolution Profile

Symptom	Possible Cause	Troubleshooting Steps
Variability in the dissolution rate of tablets or capsules.	Changes in Particle Size/Surface Area due to Caking: Caking reduces the effective surface area for dissolution.	1. Address the root cause of caking by controlling humidity during storage and processing.2. Perform particle size analysis to ensure consistency between batches.
Changes in Crystalline Form: Conversion of amorphous lactose to the less soluble α -lactose monohydrate.	1. Monitor the crystalline state of the lactose monohydrate using PXRD or thermal analysis.[15][17]2. Control humidity to prevent the crystallization of amorphous content during storage and manufacturing.	

Issue 4: Discoloration (Browning) of the Formulation

Symptom	Possible Cause	Troubleshooting Steps
Yellowing or browning of the powder blend or final dosage form over time.	Maillard Reaction: A chemical reaction between lactose and an amine-containing active pharmaceutical ingredient (API), accelerated by heat and humidity.[11][12]	1. Reduce the humidity and temperature of storage and processing environments.2. Evaluate the compatibility of the API with lactose monohydrate under stressed conditions (high humidity and temperature).3. Consider using a different excipient if the Maillard reaction is unavoidable and detrimental to the product.

Data Presentation

Table 1: Impact of Relative Humidity on Lactose Monohydrate Properties

Relative Humidity (RH)	Impact on Flowability	Caking Potential	Risk of Amorphous to Crystalline Conversion
< 30%	Decreased due to electrostatic forces ^[1]	Low	Low
30% - 50%	Optimal ^[1]	Low	Moderate (if amorphous content is present)
> 50%	Decreased due to capillary forces ^[1]	Increased ^[6]	High (if amorphous content is present) ^[16]
> 75%	Significantly decreased	High, severe caking possible ^[2]	Very High (rapid crystallization) ^[18]

Experimental Protocols

Dynamic Vapor Sorption (DVS)

Objective: To determine the moisture sorption and desorption characteristics of lactose monohydrate and to quantify amorphous content.

Methodology:

- A small, accurately weighed sample (typically 10-20 mg) of lactose monohydrate is placed in the DVS instrument.
- The sample is dried at 0% RH until a stable weight is achieved to establish a baseline.
- The RH is then increased stepwise (e.g., in 10% increments from 0% to 90% RH) and the change in mass is recorded at each step until equilibrium is reached.
- Following sorption, the RH is decreased in a stepwise manner to obtain the desorption isotherm.
- The amount of moisture sorbed at different RH levels provides information on the hygroscopicity of the sample. A sharp increase in moisture uptake followed by a loss in mass

at a specific RH can indicate crystallization of amorphous content.[9][19]

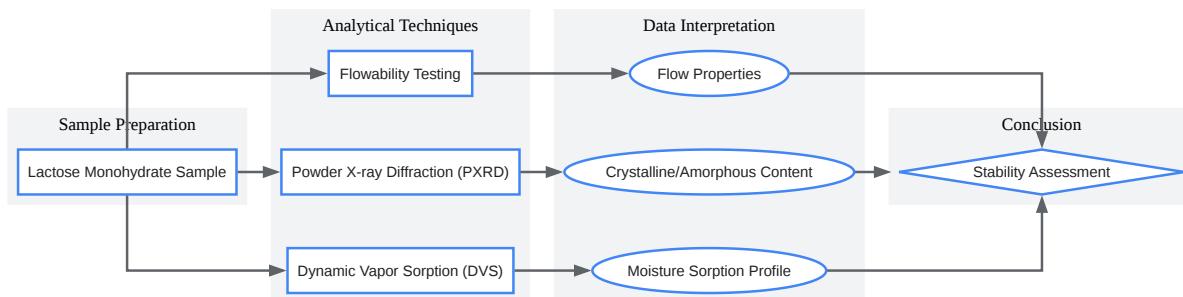
Powder X-ray Diffraction (PXRD)

Objective: To identify the crystalline form of lactose and detect the presence of amorphous content.

Methodology:

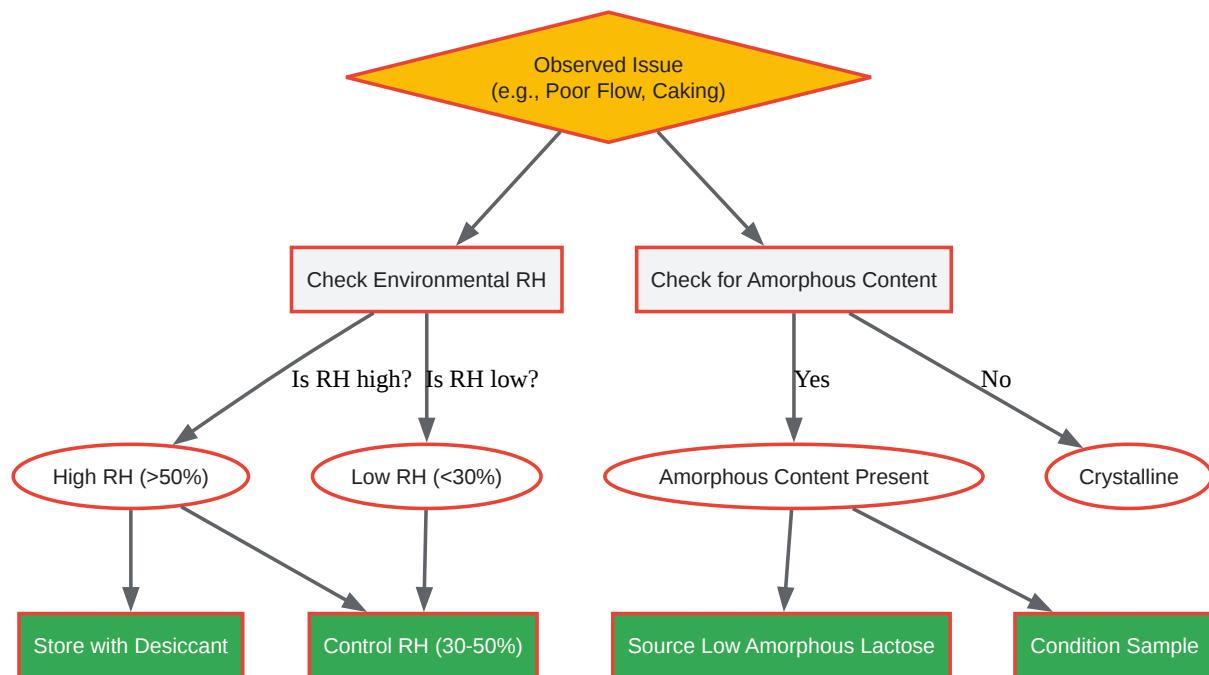
- A small amount of the lactose monohydrate powder is gently packed into a sample holder.
- The sample is placed in the PXRD instrument.
- The sample is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded over a specific angular range (e.g., 5-40° 2θ).
- The resulting diffractogram for crystalline α -lactose monohydrate will show sharp, characteristic peaks at specific 2θ angles.
- An amorphous sample will produce a broad, diffuse halo with no distinct peaks.[15] The presence of a halo in the diffractogram of a crystalline sample indicates the presence of amorphous content.

Mandatory Visualization



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Caption: Experimental workflow for assessing the impact of humidity on lactose monohydrate.



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Caption: Troubleshooting logic for humidity-related issues with lactose monohydrate.

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- To cite this document: BenchChem. [Impact of humidity on the stability and performance of lactose monohydrate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1180014#impact-of-humidity-on-the-stability-and-performance-of-lactose-monohydrate>]

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